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Cat. No. B023825

Compound Name:

Introduction

4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate in the synthesis of various
pharmaceuticals, most notably the cardioselective B-blocker, Bisoprolol.[1][2][3][4][5] Its
molecular structure, containing both a phenol group and an ether linkage, makes it a versatile
building block in organic synthesis. Accurate characterization of this compound is crucial for
quality control and process optimization in drug development. This guide provides a detailed
overview of the spectroscopic data (NMR, IR, MS) for 4-((2-
isopropoxyethoxy)methyl)phenol, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data

The structural confirmation of 4-((2-isopropoxyethoxy)methyl)phenol is achieved through a
combination of spectroscopic techniques. The following sections summarize the key data
obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[1]

H NMR Spectral Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
1.15 Doublet (d) 6H Isopropyl -CHs
3.55 Multiplet (m) 1H Isopropyl -CH-
3.65 Triplet (t) 2H -O-CHz2-CH2-0O-
4.50 Singlet (s) 2H Ar-CH2-O-
6.85 Doublet (d) 2H Aromatic (Ar-H)

Data sourced from Benchchem[1]

13C NMR Spectral Data

While specific 3C NMR data was not found in the provided search results, typical chemical

shifts for similar structures can be predicted. PubChem does indicate the availability of 3C

NMR spectra for this compound.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[1]

Key IR Absorption Bands

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b023825
https://www.benchchem.com/product/b023825
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Isopropoxyethoxy_methyl_phenol
https://www.benchchem.com/product/b023825
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Bond Vibration Significance

Indicates the presence of the

~3400 (broad) O-H stretch )

phenolic hydroxyl group.

Aliphatic C-H bonds in the
~2970-2850 C-H stretch )

isopropoxy and ethoxy groups.
~1600, ~1500 C=C stretch Aromatic ring stretching.

Characteristic bending of C-H
~1450 C-H bend

bonds.[1]

Strong absorption indicating
~1100-1200 C-O stretch

the ether linkages.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, confirming its elemental composition.[1]

Mass Spectrometry Data

m/z lon Identity Significance

Molecular ion peak, confirming
210.1256 [M]*+ the molecular weight of the
compound.[1][7]

Molecular Information

Property Value Source
Molecular Formula C12H1803 [6]1[8]
Molecular Weight 210.27 g/mol [6][8]1[9][10]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 4-((2-
isopropoxyethoxy)methyl)phenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
'H NMR Acquisition:
o Tune and shim the spectrometer for the specific sample.

o Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good
signal-to-noise ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a relaxation delay of 1-2 seconds between scans.
13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o A higher number of scans (typically >1024) is required due to the lower natural abundance
of 13C.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shifts using the residual solvent
peak as an internal standard.

IR Spectroscopy Protocol
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e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Thin Film Method: If the sample is an oil, a thin film can be prepared between two salt
plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment or the KBr pellet
holder.

[¢]

Place the sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

[e]

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry Protocol

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent such as methanol or acetonitrile.

 Instrumentation: Utilize a mass spectrometer, such as a Gas Chromatography-Mass
Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an
appropriate ionization source (e.g., Electron lonization - El, or Electrospray lonization - ESI).

o Data Acquisition:

o Introduce the sample into the ion source.
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o For GC-MS, the sample is first separated on a GC column before entering the mass
spectrometer.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

o Data Analysis: Identify the molecular ion peak ([M]*) and analyze the fragmentation pattern
to confirm the structure of the compound. For HRMS, the exact mass can be used to
determine the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 4-((2-isopropoxyethoxy)methyl)phenol.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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